2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide
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Overview
Description
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as benzaldehyde and urea, the pyrimidine ring can be synthesized through a Biginelli reaction.
Thioether Formation: The pyrimidine derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction involving hydroxylamine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the isoxazole ring, making it less complex.
N-(4-phenylisoxazol-5-yl)acetamide: Lacks the pyrimidine ring and thioether linkage.
Uniqueness
The presence of both the pyrimidine and isoxazole rings, along with the thioether linkage, makes 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide unique. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18-11-17(15-9-5-2-6-10-15)23-21(25-18)29-13-19(27)24-20-16(12-22-28-20)14-7-3-1-4-8-14/h1-12H,13H2,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDAWLRFYLWQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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